(+)-Longifolene

Catalog No.
S533516
CAS No.
475-20-7
M.F
C15H24
M. Wt
204.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+)-Longifolene

CAS Number

475-20-7

Product Name

(+)-Longifolene

IUPAC Name

(1R,2R,7S,9S)-3,3,7-trimethyl-8-methylidenetricyclo[5.4.0.02,9]undecane

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

InChI

InChI=1S/C15H24/c1-10-11-6-7-12-13(11)14(2,3)8-5-9-15(10,12)4/h11-13H,1,5-9H2,2-4H3/t11-,12-,13-,15-/m1/s1

InChI Key

PDSNLYSELAIEBU-RGCMKSIDSA-N

SMILES

CC1(CCCC2(C3C1C(C2=C)CC3)C)C

Solubility

Soluble in DMSO

Synonyms

Longifolene; Junipen; Junipene; Kuromatsuen; Kuromatsuene; Longifolen; NSC 150808; NSC-150808; NSC150808;

Canonical SMILES

CC1(CCCC2(C3C1C(C2=C)CC3)C)C

Isomeric SMILES

C[C@]12CCCC([C@H]3[C@H]1CC[C@@H]3C2=C)(C)C

Description

The exact mass of the compound Longifolene is 204.1878 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 150808. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Sesquiterpenes - Supplementary Records. It belongs to the ontological category of longifolene in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C15 isoprenoids (sesquiterpenes) [PR0103]. However, this does not mean our product can be used or applied in the same or a similar way.

Cytotoxic Potential of Longifolene

Synthesis and Antiproliferative Evaluation of Novel Longifolene-Derived Tetralone Derivatives

(+)-Longifolene is a naturally occurring tricyclic sesquiterpene hydrocarbon primarily isolated from the resin of certain pine species, particularly Pinus longifolia. This compound is characterized by its chiral nature, exhibiting a positive optical rotation of +42.73° for the enantiomer commonly found in pines, while its counterpart displays a negative rotation of −42.73° and is present in some fungi and liverworts . Longifolene contributes significantly to the aroma profile of lapsang souchong tea, which is traditionally smoked over pinewood fires, thus imparting a distinctive flavor .

Currently, there's no scientific research readily available on a specific mechanism of action for longifolene within biological systems.

Further Research

Longifolene's potential applications in organic synthesis and its presence in various plant species warrant further scientific exploration. Research areas of interest include:

  • Investigating the biological activity of longifolene and its potential health benefits.
  • Exploring the development of efficient synthetic routes for longifolene and its derivatives.
  • Understanding the role of longifolene in the fragrance profiles of plants.
Due to its reactive double bonds. Notably, it can react with borane to form dilongifolylborane, a chiral hydroborating agent . The compound can also undergo acid-catalyzed isomerization and hydroxylation-oxidation sequences, leading to the formation of carbonyl groups . These transformations are essential for synthetic applications and further functionalization of longifolene.

Research indicates that longifolene possesses notable biological activities. It has demonstrated antimicrobial properties against various pathogens, making it a candidate for potential therapeutic applications. Additionally, studies suggest that longifolene may exhibit anti-inflammatory effects and could be beneficial in managing conditions characterized by inflammation . Its role as a natural product in traditional medicine also highlights its significance in ethnopharmacology.

The synthesis of (+)-longifolene has intrigued chemists for decades due to its complex structure. Several methods have been developed:

  • Total Synthesis by Elias J. Corey (1961): This method involved strategic bond disconnections and multiple cyclization steps, showcasing innovative synthetic pathways that contributed to the development of organic synthesis strategies .
  • John E. McMurry's Synthesis (1972): McMurry's approach utilized fragmentation reactions and cycloaddition strategies to construct the longifolene framework efficiently .
  • Cationic Cyclization: This method involves using cationic intermediates to facilitate the formation of the longifolene structure through controlled rearrangements and cyclizations .

These synthetic routes not only highlight the versatility of longifolene but also reflect advancements in organic chemistry techniques.

Longifolene has several applications across various fields:

  • Flavoring Agent: Due to its aromatic properties, longifolene is used in food products, particularly in teas and other beverages.
  • Fragrance Industry: It is incorporated into perfumes and scented products for its unique woody aroma.
  • Pharmaceuticals: The compound's biological activities make it a candidate for developing new antimicrobial and anti-inflammatory drugs .
  • Natural Insecticides: Longifolene has been explored for use in pest control due to its insecticidal properties.

Studies on the interaction of longifolene with biological systems have revealed its potential as a therapeutic agent. For instance, research has shown that longifolene can modulate immune responses and exhibit synergistic effects with other compounds in herbal formulations . Its interactions with various enzymes and receptors are areas of ongoing investigation, aiming to elucidate its mechanisms of action.

Longifolene shares structural similarities with several other sesquiterpenes. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
FarneseneLinear SesquiterpeneFound in essential oils; known for insect repellent properties.
CaryophylleneCyclic SesquiterpeneExhibits anti-inflammatory effects; interacts with cannabinoid receptors.
HumuleneCyclic SesquiterpeneKnown for its earthy aroma; potential anticancer properties.
Germacrene DCyclic SesquiterpeneCommon in essential oils; known for antimicrobial activity.

Longifolene's unique tricyclic structure differentiates it from these similar compounds, contributing distinct sensory properties and biological activities that are valuable in both industrial and pharmaceutical contexts .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Liquid

XLogP3

5.1

Exact Mass

204.187800766 g/mol

Monoisotopic Mass

204.187800766 g/mol

Boiling Point

258.0 °C

Heavy Atom Count

15

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3YXH7YY8WM

GHS Hazard Statements

Aggregated GHS information provided by 1534 companies from 15 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 1534 companies. For more detailed information, please visit ECHA C&L website;
Of the 14 notification(s) provided by 1532 of 1534 companies with hazard statement code(s):;
H304 (97.85%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H317 (97.85%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H400 (99.93%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (97.85%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

475-20-7

Wikipedia

Longifolene

Use Classification

Fragrance Ingredients

General Manufacturing Information

All Other Chemical Product and Preparation Manufacturing
1,4-Methanoazulene, decahydro-4,8,8-trimethyl-9-methylene-, (1S,3aR,4S,8aS)-: ACTIVE

Dates

Modify: 2023-08-15
1: Vizenor AE, Asa-Awuku AA. Gas-phase kinetics modifies the CCN activity of a biogenic SOA. Phys Chem Chem Phys. 2018 Feb 28;20(9):6591-6597. doi: 10.1039/c8cp00075a. PubMed PMID: 29450431.
2: Abedi AS, Rismanchi M, Shahdoostkhany M, Mohammadi A, Mortazavian AM. Microwave-assisted extraction of Nigella sativa L. essential oil and evaluation of its antioxidant activity. J Food Sci Technol. 2017 Nov;54(12):3779-3790. doi: 10.1007/s13197-017-2718-1. Epub 2017 Oct 4. PubMed PMID: 29085120; PubMed Central PMCID: PMC5643791.
3: Labib RM, Youssef FS, Ashour ML, Abdel-Daim MM, Ross SA. Chemical Composition of Pinus roxburghii Bark Volatile Oil and Validation of Its Anti-Inflammatory Activity Using Molecular Modelling and Bleomycin-Induced Inflammation in Albino Mice. Molecules. 2017 Aug 29;22(9). pii: E1384. doi: 10.3390/molecules22091384. PubMed PMID: 28850077.
4: Wang M, Gu D, Li H, Wang Q, Kang J, Chu T, Guo H, Yang Y, Tian J. Rapid prediction and identification of lipase inhibitors in volatile oil from Pinus massoniana L. needles. Phytochemistry. 2017 Sep;141:114-120. doi: 10.1016/j.phytochem.2017.06.002. Epub 2017 Jun 10. PubMed PMID: 28609696.
5: Wang Y, Zhang Y, Wang Y, Peng H, Rui J, Zhang Z, Wang S, Li Z. WSF-P-1, a novel AMPK activator, promotes adiponectin multimerization in 3T3-L1 adipocytes. Biosci Biotechnol Biochem. 2017 Aug;81(8):1529-1535. doi: 10.1080/09168451.2017.1336923. Epub 2017 Jun 13. PubMed PMID: 28608766.
6: Hertel M, Schuette E, Kastner I, Hartwig S, Schmidt-Westhausen AM, Preissner R, Paris S, Preissner S. Volatile organic compounds in the breath of oral candidiasis patients: a pilot study. Clin Oral Investig. 2018 Mar;22(2):721-731. doi: 10.1007/s00784-017-2147-6. Epub 2017 Jun 10. PubMed PMID: 28601915.
7: Feng B, Qian K, Du YJ. Floral Volatiles from Vigna unguiculata Are Olfactory and Gustatory Stimulants for Oviposition by the Bean Pod Borer Moth Maruca vitrata. Insects. 2017 Jun 9;8(2). pii: E60. doi: 10.3390/insects8020060. PubMed PMID: 28598376; PubMed Central PMCID: PMC5492074.
8: Omoruyi BE, Muchenje V. Phytomedical assessment of two Cymbopogon species found in Nkonkobe Municipality: toxicological effect on human Chang liver cell line. BMC Complement Altern Med. 2017 Jun 2;17(1):287. doi: 10.1186/s12906-017-1682-7. PubMed PMID: 28577541; PubMed Central PMCID: PMC5455102.
9: Charnawskas JC, Alpert PA, Lambe AT, Berkemeier T, O'Brien RE, Massoli P, Onasch TB, Shiraiwa M, Moffet RC, Gilles MK, Davidovits P, Worsnop DR, Knopf DA. Condensed-phase biogenic-anthropogenic interactions with implications for cold cloud formation. Faraday Discuss. 2017 Aug 24;200:165-194. doi: 10.1039/c7fd00010c. PubMed PMID: 28574555.
10: Karami N, Karimi A, Aliahmadi A, Mirzajan F, Rezadoost H, Ghassempour A, Fallah F. Identification of bacteria using volatile organic compounds. Cell Mol Biol (Noisy-le-grand). 2017 Feb 28;63(2):112-121. doi: 10.14715/cmb/2017.63.2.18. PubMed PMID: 28364792.
11: Yang MS, Cai XY, He YY, Lu MY, Liu S, Wang WX, Li ZH, Ai HL, Feng T. Seco-sativene and Seco-longifolene Sesquiterpenoids from Cultures of Endophytic Fungus Bipolaris eleusines. Nat Prod Bioprospect. 2017 Feb;7(1):147-150. doi: 10.1007/s13659-016-0116-4. Epub 2017 Jan 6. PubMed PMID: 28063119; PubMed Central PMCID: PMC5315672.
12: Mohammed NK, Abd Manap MY, Tan CP, Muhialdin BJ, Alhelli AM, Meor Hussin AS. The Effects of Different Extraction Methods on Antioxidant Properties, Chemical Composition, and Thermal Behavior of Black Seed (Nigella sativa L.) Oil. Evid Based Complement Alternat Med. 2016;2016:6273817. doi: 10.1155/2016/6273817. Epub 2016 Aug 25. PubMed PMID: 27642353; PubMed Central PMCID: PMC5015008.
13: Gao J, Zou Y, Wang Y, Wang F, Lang L, Wang P, Zhou Y, Ying K. Breath analysis for noninvasively differentiating Acinetobacter baumannii ventilator-associated pneumonia from its respiratory tract colonization of ventilated patients. J Breath Res. 2016 Jun 7;10(2):027102. doi: 10.1088/1752-7155/10/2/027102. PubMed PMID: 27272697.
14: Hassanien MF, Assiri AM, Alzohairy AM, Oraby HF. Health-promoting value and food applications of black cumin essential oil: an overview. J Food Sci Technol. 2015 Oct;52(10):6136-42. doi: 10.1007/s13197-015-1785-4. Epub 2015 Mar 27. Review. PubMed PMID: 26396361; PubMed Central PMCID: PMC4573164.
15: Mahmoudvand H, Dezaki ES, Kheirandish F, Ezatpour B, Jahanbakhsh S, Harandi MF. Scolicidal effects of black cumin seed (Nigella sativa) essential oil on hydatid cysts. Korean J Parasitol. 2014 Dec;52(6):653-9. doi: 10.3347/kjp.2014.52.6.653. Epub 2014 Dec 23. PubMed PMID: 25548417; PubMed Central PMCID: PMC4277028.
16: Seebaluck R, Gurib-Fakim A, Mahomoodally F. Medicinal plants from the genus Acalypha (Euphorbiaceae)--a review of their ethnopharmacology and phytochemistry. J Ethnopharmacol. 2015 Jan 15;159:137-57. doi: 10.1016/j.jep.2014.10.040. Epub 2014 Oct 30. Review. PubMed PMID: 25446604.
17: Mahmoudvand H, Sepahvand A, Jahanbakhsh S, Ezatpour B, Ayatollahi Mousavi SA. Evaluation of antifungal activities of the essential oil and various extracts of Nigella sativa and its main component, thymoquinone against pathogenic dermatophyte strains. J Mycol Med. 2014 Dec;24(4):e155-61. doi: 10.1016/j.mycmed.2014.06.048. Epub 2014 Oct 19. PubMed PMID: 25442918.
18: Sarwar A, Latif Z. GC-MS characterisation and antibacterial activity evaluation of Nigella sativa oil against diverse strains of Salmonella. Nat Prod Res. 2015;29(5):447-51. doi: 10.1080/14786419.2014.947493. Epub 2014 Aug 22. PubMed PMID: 25147934.
19: Singh S, Das SS, Singh G, Schuff C, de Lampasona MP, Catalán CA. Composition, in vitro antioxidant and antimicrobial activities of essential oil and oleoresins obtained from black cumin seeds (Nigella sativa L.). Biomed Res Int. 2014;2014:918209. doi: 10.1155/2014/918209. Epub 2014 Feb 6. PubMed PMID: 24689064; PubMed Central PMCID: PMC3933240.
20: Liu X, Park JH, Abd El-Aty AM, Assayed ME, Shimoda M, Shim JH. Isolation of volatiles from Nigella sativa seeds using microwave-assisted extraction: effect of whole extracts on canine and murine CYP1A. Biomed Chromatogr. 2013 Jul;27(7):938-45. doi: 10.1002/bmc.2887. Epub 2013 Apr 30. PubMed PMID: 23629843.

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